2-(Trifluoromethyl)-1-naphthol
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Overview
Description
2-(Trifluoromethyl)-1-naphthol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthol structure. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1-naphthol typically involves the introduction of the trifluoromethyl group into the naphthol structure. One common method is the trifluoromethylation of 1-naphthol using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction is usually carried out under mild conditions to prevent decomposition of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper complexes are used to facilitate the trifluoromethylation reaction. The process is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the naphthol.
Substitution: Substituted naphthols with various functional groups.
Scientific Research Applications
2-(Trifluoromethyl)-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1-naphthol is primarily influenced by the trifluoromethyl group. This group enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and stability. The compound can modulate various molecular pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)phenol
- 2-(Trifluoromethyl)aniline
- 2-(Trifluoromethyl)benzoic acid
Comparison: 2-(Trifluoromethyl)-1-naphthol is unique due to the presence of both the naphthol structure and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, 2-(Trifluoromethyl)phenol lacks the extended aromatic system of naphthol, which can influence its reactivity and applications.
Properties
Molecular Formula |
C11H7F3O |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2-(trifluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,15H |
InChI Key |
ADDMXOWIWJOGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(F)(F)F |
Origin of Product |
United States |
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